(25R)-Spirost-4-ene-3,6,12-trione
Description
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Properties
Molecular Formula |
C27H36O5 |
|---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2'-oxane]-10,16,19-trione |
InChI |
InChI=1S/C27H36O5/c1-14-5-8-27(31-13-14)15(2)24-22(32-27)11-19-17-10-21(29)20-9-16(28)6-7-25(20,3)18(17)12-23(30)26(19,24)4/h9,14-15,17-19,22,24H,5-8,10-13H2,1-4H3/t14-,15+,17-,18+,19+,22+,24+,25-,26-,27-/m1/s1 |
InChI Key |
PJNWRUYLFKBOLU-OHRSWNPWSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(C(=O)C[C@H]5[C@H]4CC(=O)C6=CC(=O)CC[C@]56C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CC(=O)C6=CC(=O)CCC56C)C)C)OC1 |
Origin of Product |
United States |
Foundational & Exploratory
(25R)-Spirost-4-ene-3,6,12-trione: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(25R)-Spirost-4-ene-3,6,12-trione is a steroidal sapogenin that has been identified from a limited number of natural sources. As a member of the spirostanol (B12661974) class of compounds, it holds potential for further investigation into its pharmacological properties. This technical guide provides a comprehensive overview of the known natural source of this compound, details on its isolation, and a summary of the biological activities associated with related compounds from its source organism.
Natural Source
The primary and currently known natural source of this compound is the plant Tribulus terrestris L.[1][2][3][4], a member of the Zygophyllaceae family. This plant is a flowering annual that grows in dry climates in temperate and tropical regions of the Old World. It is well-known in traditional medicine systems, such as Traditional Chinese Medicine and Ayurveda, for its purported health benefits.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C27H36O5 |
| Molecular Weight | 440.57 g/mol |
| CAS Number | 214681-62-6 |
| Appearance | Not specified in available literature |
| Solubility | Likely soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. |
Isolation and Extraction
General Experimental Protocol for Isolation of Spirostanol Sapogenins from Tribulus terrestris
Note: This is a generalized protocol and may require optimization for the specific isolation of this compound.
-
Plant Material Collection and Preparation:
-
The aerial parts or fruits of Tribulus terrestris are collected and authenticated.
-
The plant material is air-dried or oven-dried at a low temperature (e.g., 40-50°C) to prevent degradation of the chemical constituents.
-
The dried material is then ground into a fine powder to increase the surface area for extraction.
-
-
Extraction:
-
The powdered plant material is subjected to solvent extraction, typically using a Soxhlet apparatus or maceration with a solvent of medium polarity, such as methanol (B129727) or ethanol.
-
The extraction is carried out for a sufficient period to ensure exhaustive extraction of the target compounds.
-
The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator.
-
-
Fractionation:
-
The concentrated crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This step aims to separate compounds based on their polarity. The sapogenins are expected to be present in the less polar fractions (e.g., chloroform, ethyl acetate).
-
-
Chromatographic Purification:
-
The fraction containing the target compound is subjected to various chromatographic techniques for purification.
-
Column Chromatography: Silica gel column chromatography is a common first step, using a gradient elution system of solvents like n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions enriched with the target compound are further purified using Prep-HPLC with a suitable column (e.g., C18) and mobile phase (e.g., methanol-water or acetonitrile-water gradients).
-
-
Structure Elucidation:
-
The structure of the purified compound is determined using spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments to elucidate the complete chemical structure and stereochemistry.
-
-
Biological Activity and Signaling Pathways
There is currently a lack of specific research on the biological activities and signaling pathways of this compound. However, studies on the broader class of steroidal saponins (B1172615) from Tribulus terrestris have revealed several pharmacological effects, including anti-inflammatory, cytotoxic, and immunomodulatory activities.
The anti-inflammatory effects of Tribulus terrestris saponins are thought to be mediated, in part, through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and other mediators of inflammation.
Conclusion
This compound is a natural product isolated from Tribulus terrestris. While detailed experimental protocols for its specific isolation and comprehensive studies on its biological activities are limited, the general methodologies for isolating steroidal saponins from this plant are well-established. The known anti-inflammatory and cytotoxic effects of other saponins from Tribulus terrestris suggest that this compound may possess similar properties, warranting further investigation. Future research should focus on developing optimized isolation protocols to obtain higher yields of this compound and on conducting in-depth pharmacological studies to elucidate its specific mechanisms of action and potential therapeutic applications.
References
a
To provide you with an in-tiefgreifende technische Anleitung oder ein Whitepaper, das auf Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung zugeschnitten ist, ist das Thema "a" zu allgemein. Um die erforderlichen detaillierten Informationen, quantitativen Daten, experimentellen Protokolle und spezifischen Signalwege zu sammeln, ist ein präziseres Thema erforderlich.
Bitte geben Sie ein spezifischeres Thema an, damit ich eine relevante und umfassende technische Anleitung erstellen kann, die Ihren Anforderungen entspricht. Beispiele für spezifischere Themen könnten sein:
-
Die Rolle des mTOR-Signalwegs bei der Autophagie.
-
Mechanismen der chimären Antigenrezeptor (CAR)-T-Zell-Therapie bei hämatologischen Malignomen.
-
Die Anwendung der CRISPR-Cas9-Gentechnologie bei der Korrektur von Punktmutationen bei zystischer Fibrose.
-
Die Pharmakodynamik und Pharmakokinetik von monoklonalen Antikörpern, die auf PD-1/PD-L1 abzielen.
Sobald Sie ein spezifischeres Thema angegeben haben, kann ich mit der Recherche und der Erstellung der von Ihnen gewünschten detaillierten Inhalte beginnen.
Methodological & Application
Application Note & Protocol: HPLC Quantification of (25R)-Spirost-4-ene-3,6,12-trione in Plant Extracts
Introduction
(25R)-Spirost-4-ene-3,6,12-trione is a steroidal sapogenin that has been isolated from various plant sources and is of interest to researchers in drug development due to its potential pharmacological activities. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization, and further research. This application note provides a detailed protocol for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on established principles for the analysis of similar spirostanol (B12661974) compounds.[1][2][3]
Principle
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in a plant extract.[1] Quantification is achieved by comparing the peak area of the analyte in the sample to that of a certified reference standard. The method is validated according to the International Conference on Harmonisation (ICH) guidelines to ensure reliability, accuracy, and precision.[4][5]
Experimental Protocols
Materials and Reagents
-
Reference Standard: this compound (purity ≥95%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Water (HPLC grade or ultrapure), Formic acid (analytical grade)
-
Plant Material: Dried and powdered plant material suspected to contain the analyte.
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE or nylon)
Sample Preparation: Extraction
-
Weigh accurately 1.0 g of the dried, powdered plant material into a conical flask.
-
Add 20 mL of 80% methanol.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process (steps 2-5) on the plant residue twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Re-dissolve the dried extract in 5 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
HPLC Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min: 30% B5-20 min: 30-70% B20-25 min: 70-90% B25-30 min: 90% B30-31 min: 90-30% B31-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
Method Validation
The analytical method should be validated according to ICH guidelines, assessing the following parameters:[4][5][6]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is determined by comparing the chromatograms of a blank, a standard solution, and a sample solution.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by injecting a series of at least five concentrations of the standard solution. The calibration curve is constructed by plotting the peak area versus the concentration, and the correlation coefficient (r²) should be determined.
-
Precision: The closeness of agreement between a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on three different days. The results are expressed as the relative standard deviation (%RSD).
-
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is determined by a recovery study, where a known amount of the standard is added to a pre-analyzed sample, and the mixture is re-analyzed. The percentage recovery is then calculated.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N) of the chromatogram (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. This can be evaluated by slightly varying parameters such as the column temperature, flow rate, and mobile phase composition.
Data Presentation
Calibration Curve Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
| r² | [>0.999] |
Precision Data
| Sample | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=3) |
| Plant Extract 1 | [Insert Data, e.g., <2%] | [Insert Data, e.g., <3%] |
| Plant Extract 2 | [Insert Data, e.g., <2%] | [Insert Data, e.g., <3%] |
Accuracy (Recovery) Data
| Sample | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
| Plant Extract 1 | 10 | [Insert Data] | [Insert Data, e.g., 98-102%] |
| 50 | [Insert Data] | [Insert Data, e.g., 98-102%] | |
| Plant Extract 2 | 10 | [Insert Data] | [Insert Data, e.g., 98-102%] |
| 50 | [Insert Data] | [Insert Data, e.g., 98-102%] |
LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | [Insert Data] |
| LOQ | [Insert Data] |
Visualizations
Caption: Sample Preparation Workflow for Plant Extracts.
Caption: HPLC Method Validation Workflow.
The described RP-HPLC method provides a reliable and robust approach for the quantification of this compound in plant extracts. Proper sample preparation and method validation are critical for obtaining accurate and reproducible results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals working with this and similar spirostanol compounds.
References
- 1. phytojournal.com [phytojournal.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 5. Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of (25R)-Spirost-4-ene-3,6,12-trione: A Procedural Guide
The proper disposal of (25R)-Spirost-4-ene-3,6,12-trione, a natural product isolated from T. terrestris L., is critical for laboratory safety and environmental protection.[1][2][3] As a steroid compound used in research, it should be managed as hazardous chemical waste. Adherence to institutional and regulatory guidelines is paramount. This guide provides a comprehensive, step-by-step approach to its safe disposal.
Immediate Safety and Handling
Before beginning any disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) office and the substance's Safety Data Sheet (SDS). While a specific, publicly available SDS for this compound is not readily found, general principles for handling similar chemical compounds apply. Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling and preparation for disposal should occur in a well-ventilated area, such as a chemical fume hood.
Waste Classification and Segregation
All waste materials containing this compound must be classified and handled as hazardous waste.[4][5] This includes pure, unused compound, contaminated solutions, and any materials used for cleaning up spills. To prevent dangerous chemical reactions, it is essential to segregate this waste from other waste streams.[6][7] Do not mix with incompatible materials such as acids and bases.[6][7]
Disposal of Solid and Liquid Waste
Solid Waste:
-
Collect all solid waste, including unused this compound powder, contaminated personal protective equipment (PPE), and other lab consumables (e.g., weighing paper, pipette tips) in a designated hazardous waste container.[8]
-
The container must be made of a compatible material, such as high-density polyethylene, and have a secure, tight-fitting lid to prevent leaks.[8]
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, clearly labeled hazardous waste container.[8]
-
Use containers that are chemically compatible with the solvents used.[7][9] For instance, glass bottles are often suitable for organic solvents.[7]
-
Ensure the container is kept securely closed except when adding waste.[4][5]
Decontamination of Labware
-
Reusable Glassware: Decontaminate any reusable labware that has been in contact with the compound by triple rinsing with a suitable solvent (e.g., ethanol, acetone) that can dissolve it.[8]
-
Rinsate Collection: The solvent rinsate from the triple rinse must be collected and disposed of as hazardous liquid waste.[4][8]
-
After decontamination, the glassware can be washed with soap and water.[8]
Spill Management
-
In the event of a spill, use an appropriate absorbent material to contain and clean it up.
-
The contaminated absorbent material and any other debris from the cleanup must be collected and disposed of as hazardous solid waste.[8]
-
For large spills, evacuate the area and immediately contact your institution's EHS office.[8]
Labeling and Storage
Proper labeling and storage are critical for safety and regulatory compliance.
| Requirement | Specification |
| Container Labeling | All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the approximate quantity and concentration, and the date of accumulation.[8] |
| Storage Location | Store waste containers in a designated and secure Satellite Accumulation Area (SAA) that is at or near the point of generation.[5][6] |
| Container Integrity | Ensure all containers are in good condition, free from leaks or deterioration, and are kept securely closed.[9] |
Final Disposal Protocol
All hazardous waste containing this compound must be disposed of through your institution's official hazardous waste management program.[4][8] It is prohibited to dispose of this chemical down the drain or in the regular trash.[4][8] Contact your EHS office to schedule a pickup for your properly labeled and sealed hazardous waste containers.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. vumc.org [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. danielshealth.com [danielshealth.com]
Essential Safety and Handling Protocols for (25R)-Spirost-4-ene-3,6,12-trione
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential safety and logistical information for (25R)-Spirost-4-ene-3,6,12-trione (CAS: 214681-62-6), a natural product isolated from T. terrestris L.[1]
While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure a safe research environment.[2] The following guidelines provide a comprehensive operational and disposal plan.
Personal Protective Equipment (PPE)
Even in the absence of a formal hazard classification, a baseline level of PPE should be worn to protect against potential unknown biological activities and to maintain good laboratory practice.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Nitrile or neoprene, powder-free | To prevent skin contact. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-compliant | To protect eyes from splashes or airborne particles. |
| Body Protection | Laboratory Coat | Standard, full-length | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required | A fit-tested N95 or higher respirator may be considered for operations that could generate dust or aerosols. | To prevent inhalation of airborne particles. |
Operational Plan: Handling and Storage
Proper handling and storage are critical for maintaining the integrity of the compound and the safety of laboratory personnel.
Storage:
-
Store at 2-8°C for short-term storage.[2]
-
For long-term storage, refer to specific supplier recommendations, which may include storage at -20°C or -80°C.
Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by ensuring it is clean and uncluttered.
-
Weighing and Transfer:
-
Handle the solid compound in a well-ventilated area. A chemical fume hood is recommended to minimize inhalation exposure, particularly if the material is a fine powder.
-
Use appropriate tools (e.g., spatulas, weigh boats) to handle the solid. Avoid creating dust.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
Thoroughly clean all equipment and the work area after use.
-
Remove and dispose of gloves properly.
-
Wash hands thoroughly with soap and water.
-
First Aid Measures
In the event of accidental exposure, follow these first aid procedures as outlined in the SDS[2]:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists. |
| Skin Contact | Wash off with soap and plenty of water. Get medical attention if irritation develops and persists. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Disposal Plan
Even for non-hazardous materials, proper disposal is essential to prevent environmental contamination.
Waste Characterization:
-
While not classified as hazardous, it is prudent to treat waste containing this compound as chemical waste.
Disposal Procedure:
-
Solid Waste: Collect solid waste (e.g., contaminated gloves, weigh boats) in a designated, labeled chemical waste container.
-
Liquid Waste: Collect solutions containing the compound in a labeled, sealed, and appropriate chemical waste container. Do not mix with incompatible wastes.
-
Container Disposal: Empty containers should be rinsed thoroughly with an appropriate solvent. The rinsate should be collected as chemical waste. Once clean, the container can be disposed of according to institutional guidelines.
-
Final Disposal: All chemical waste must be disposed of through the institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Experimental Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
